molecular formula C18H19ClN4OS B7834199 6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile

6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile

Cat. No.: B7834199
M. Wt: 374.9 g/mol
InChI Key: SKPXVTCQXMQVFA-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the 4-chlorophenyl Group: This step involves the use of a chlorination reaction, where a phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidin-1-ylethylsulfanyl Group: This step can be achieved through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitriles or other substituted derivatives.

Scientific Research Applications

6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
  • N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
  • 3-Ethyl-3-piperidinecarboxylic acid hydrochloride

Uniqueness

6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

6-(4-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4OS/c19-14-6-4-13(5-7-14)16-15(12-20)17(24)22-18(21-16)25-11-10-23-8-2-1-3-9-23/h4-7H,1-3,8-11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPXVTCQXMQVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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